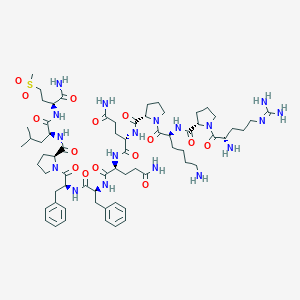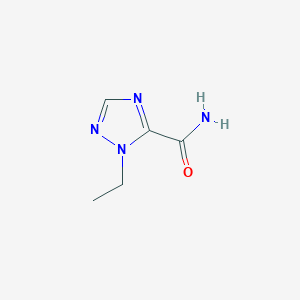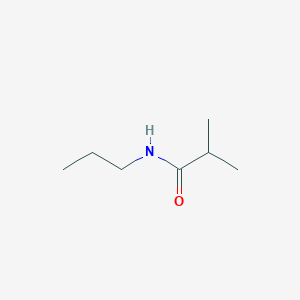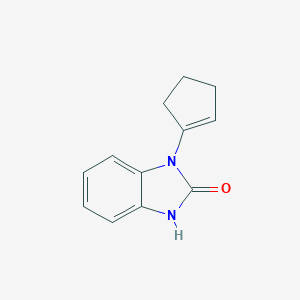
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a cyclopentene ring, making it a unique structure with potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has various biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one in lab experiments is its unique structure, which allows for the study of its effects on specific enzymes and signaling pathways. However, one of the limitations is its complex synthesis method, which can make it challenging to obtain in large quantities for experiments.
Direcciones Futuras
There are several future directions for the study of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one. One area of research is to further investigate its mechanisms of action and identify potential targets for drug development. Another direction is to explore its potential applications in other fields such as materials science and catalysis. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and efficiency of the process.
Conclusion:
In conclusion, 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a unique compound with potential applications in various scientific research fields. Its complex structure and promising effects make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method for lab experiments.
Aplicaciones Científicas De Investigación
The unique structure of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has made it a promising compound for various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where it has shown potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation.
Propiedades
Número CAS |
104509-42-4 |
|---|---|
Nombre del producto |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-13-10-7-3-4-8-11(10)14(12)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2,(H,13,15) |
Clave InChI |
WCFVRRQCMWMRTM-UHFFFAOYSA-N |
SMILES |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
SMILES canónico |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
Sinónimos |
2H-Benzimidazol-2-one,1-(1-cyclopenten-1-yl)-1,3-dihydro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

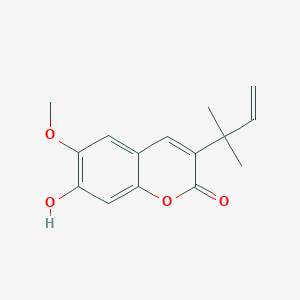
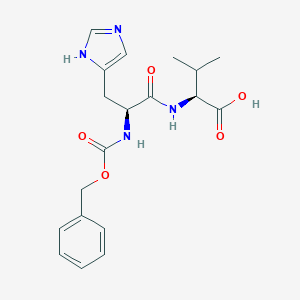
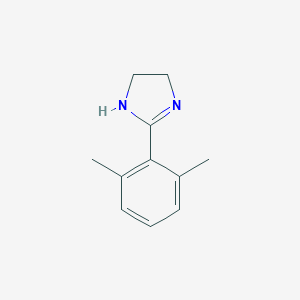
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
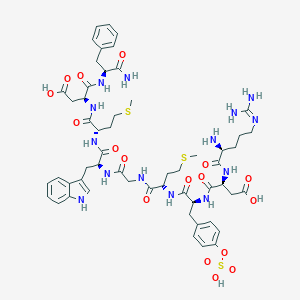

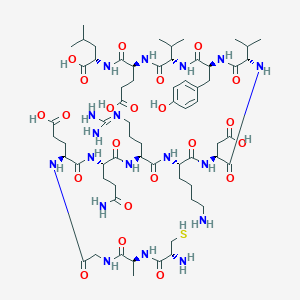

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
